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molecular formula C9H8N2O3 B8497155 5-Hydroxy-6-methoxy-2H-phthalazin-1-one

5-Hydroxy-6-methoxy-2H-phthalazin-1-one

Cat. No. B8497155
M. Wt: 192.17 g/mol
InChI Key: HLAFJIQGDZUSDI-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 3,4-dihydroxy-5-methoxy-3H-isobenzofuran-1-one (6.63 g, 34 mmoles), prepared as described in example 57, in ethanol (60 ml) was added with 98% hydrazine (8.5 ml). The mixture was heated to clarity and after 5 minutes a precipitate formed and was filtered and treated with 1N HCl. The mother liquors were concentrated more times and the resultant solid fractions joined to give 4.65 g of the title compound (yield: 72%).
Name
3,4-dihydroxy-5-methoxy-3H-isobenzofuran-1-one
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
O[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:12][CH3:13])[C:9]=2[OH:11])[C:4](=O)[O:3]1.[NH2:15][NH2:16]>C(O)C>[OH:11][C:9]1[C:8]([O:12][CH3:13])=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:2]=[N:15][NH:16][C:4]2=[O:3]

Inputs

Step One
Name
3,4-dihydroxy-5-methoxy-3H-isobenzofuran-1-one
Quantity
6.63 g
Type
reactant
Smiles
OC1OC(C2=CC=C(C(=C12)O)OC)=O
Step Two
Name
Quantity
8.5 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to clarity and after 5 minutes a precipitate
Duration
5 min
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
treated with 1N HCl
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated more times

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=NNC(C2=CC=C1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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